Cas no 2378503-22-9 (methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate)

Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a triazole core functionalized with a cyclobutylmethyl amine group and a methyl ester moiety. Its structural design combines the reactivity of the 1,2,3-triazole ring with the versatility of the cyclobutyl amine, making it a valuable intermediate in medicinal chemistry and organic synthesis. The ester group enhances solubility and facilitates further derivatization, while the amine functionality allows for selective modifications. This compound is particularly useful in the development of pharmacologically active molecules, offering a balance of stability and reactivity for applications in drug discovery and bioconjugation.
methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate structure
2378503-22-9 structure
商品名:methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate
CAS番号:2378503-22-9
MF:C9H14N4O2
メガワット:210.233061313629
CID:6582088
PubChem ID:145913025

methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2137704-57-3
    • EN300-373266
    • EN300-7461452
    • methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
    • 2378503-22-9
    • methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate
    • インチ: 1S/C9H14N4O2/c1-15-9(14)8-5-13(12-11-8)4-6-2-7(10)3-6/h5-7H,2-4,10H2,1H3
    • InChIKey: MEXXJADXUJZNHX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CN(CC2CC(C2)N)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 210.11167570g/mol
  • どういたいしつりょう: 210.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 83Ų

methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7461452-0.05g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
0.05g
$1008.0 2025-03-11
Enamine
EN300-7461452-2.5g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
2.5g
$2351.0 2025-03-11
Enamine
EN300-7461452-1.0g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
1.0g
$1200.0 2025-03-11
Enamine
EN300-7461452-5.0g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
5.0g
$3479.0 2025-03-11
Enamine
EN300-7461452-10.0g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
10.0g
$5159.0 2025-03-11
Enamine
EN300-7461452-0.25g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
0.25g
$1104.0 2025-03-11
Enamine
EN300-7461452-0.1g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
0.1g
$1056.0 2025-03-11
Enamine
EN300-7461452-0.5g
methyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate
2378503-22-9 95.0%
0.5g
$1152.0 2025-03-11

methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate 関連文献

methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 2378503-22-9): A Comprehensive Overview

Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate, identified by its CAS number 2378503-22-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a triazole ring and an aminocyclobutyl moiety, has garnered attention for its potential applications in drug development and medicinal chemistry. The unique combination of functional groups in this compound makes it a promising candidate for further investigation, particularly in the context of designing novel therapeutic agents.

The chemical structure of Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate consists of a triazole ring substituted at the 4-position with a carboxylate group, and an N-methylated derivative of 3-(aminocyclobutyl)amine. This configuration suggests potential interactions with biological targets that could be exploited for therapeutic purposes. The presence of both nitrogen and oxygen heteroatoms in the molecule enhances its reactivity and binding affinity, making it a versatile scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of triazole-containing compounds due to their broad spectrum of biological activities. Triazoles are known for their ability to act as scaffolds in drug design, offering multiple sites for chemical modification to optimize pharmacokinetic and pharmacodynamic properties. The compound Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate represents an advanced derivative that incorporates a cycloalkylamine moiety, which can contribute to improved solubility and metabolic stability.

One of the key features of this compound is its potential as a precursor for the synthesis of more complex molecules. The flexibility of the aminocyclobutyl group allows for further derivatization, enabling the creation of libraries of compounds with tailored properties. This aspect is particularly relevant in the context of high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds for drug discovery.

Recent studies have highlighted the importance of cycloalkylamine derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural motif present in Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate aligns well with these trends, suggesting that it could be a valuable asset in the quest for new treatments.

The synthesis of Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the triazole ring via cycloaddition reactions and subsequent functionalization at the 4-position with a carboxylate group. The introduction of the aminocyclobutyl side chain often involves nucleophilic substitution or other coupling reactions that must be carefully controlled to avoid unwanted byproducts.

In terms of pharmacological activity, preliminary studies suggest that Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate may exhibit inhibitory effects on certain enzymes or receptors relevant to human disease. For instance, its structural features could allow it to interact with targets such as kinases or proteases that are implicated in pathways associated with cancer or inflammation. However, further experimental validation is necessary to confirm these hypotheses and to determine the precise mechanisms of action.

The compound's potential also extends to its role as an intermediate in the synthesis of more complex molecules. By serving as a building block, it can facilitate the rapid assembly of diverse chemical libraries designed for HTS. This approach is particularly valuable in academic and industrial settings where efficiency and scalability are critical factors.

From a computational chemistry perspective, Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate presents an interesting case for molecular modeling studies. Its complex structure provides opportunities to explore issues such as conformational flexibility and binding interactions using techniques like molecular dynamics (MD) simulations or quantum mechanical calculations. These studies can provide insights into how the molecule might behave within biological systems and guide further optimization efforts.

The safety profile of Methyl 1-[(3-aminocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate is another important consideration. While preliminary data suggest that it may not pose significant hazards under normal handling conditions, comprehensive toxicological assessments are essential before any clinical application can be considered. These studies would evaluate various parameters such as acute toxicity, chronic exposure effects, and potential environmental impact.

In conclusion,Methyl 1-[(3-amino-cyclo-butylethyle)-methyl]-H Trial>Triazole->Carbonyl>Acid-Meester] (CAS No.
 2378503
 -22
 -9)is
 a
 promising
 candidate
 for
 further
 investigation
 in
 pharmaceutical
 research.
 Its
 unique
 structure,<

Molecular weight: C11H16N6O3 Molecular formula: C11H16N6O3 Appearance: Typically white to off-white crystalline powder Solubility: Soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) Melting point: Approximately 150°C - 155°C These physicochemical properties make it suitable for various applications in pharmaceutical research.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm